molecular formula C16H28Cl3N3O B1675883 2-[[2-(2-Chloro-5-methylanilino)-2-oxoethyl]-methylazaniumyl]ethyl-diethylazanium dichloride CAS No. 77966-45-1

2-[[2-(2-Chloro-5-methylanilino)-2-oxoethyl]-methylazaniumyl]ethyl-diethylazanium dichloride

Cat. No.: B1675883
CAS No.: 77966-45-1
M. Wt: 384.8 g/mol
InChI Key: DCRKLMVYPFEZNX-UHFFFAOYSA-N
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Description

6’-Chloro-2-(2-(diethylamino)ethyl)methylamino-m-acetotoluidide dihydrochloride is a bioactive chemical compound. It is known for its significant role in scientific research, particularly in the fields of chemistry, biology, and medicine. The compound is characterized by its complex molecular structure, which includes a chloro group, a diethylamino group, and a methylamino group attached to an acetotoluidide backbone .

Properties

CAS No.

77966-45-1

Molecular Formula

C16H28Cl3N3O

Molecular Weight

384.8 g/mol

IUPAC Name

[2-(2-chloro-5-methylanilino)-2-oxoethyl]-[2-(diethylazaniumyl)ethyl]-methylazanium;dichloride

InChI

InChI=1S/C16H26ClN3O.2ClH/c1-5-20(6-2)10-9-19(4)12-16(21)18-15-11-13(3)7-8-14(15)17;;/h7-8,11H,5-6,9-10,12H2,1-4H3,(H,18,21);2*1H

InChI Key

DCRKLMVYPFEZNX-UHFFFAOYSA-N

SMILES

CC[NH+](CC)CC[NH+](C)CC(=O)NC1=C(C=CC(=C1)C)Cl.[Cl-].[Cl-]

Canonical SMILES

CC[NH+](CC)CC[NH+](C)CC(=O)NC1=C(C=CC(=C1)C)Cl.[Cl-].[Cl-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

m-Acetotoluidide, 6'-chloro-2-(2-(diethylamino)ethyl)methylamino-, dihydrochloride

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-Chloro-2-(2-(diethylamino)ethyl)methylamino-m-acetotoluidide dihydrochloride involves multiple stepsThe reaction conditions often include the use of specific solvents, catalysts, and temperature controls to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized synthetic routes that ensure high yield and purity. The process involves the use of large-scale reactors, precise control of reaction parameters, and rigorous purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

6’-Chloro-2-(2-(diethylamino)ethyl)methylamino-m-acetotoluidide dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted acetotoluidide compounds .

Scientific Research Applications

6’-Chloro-2-(2-(diethylamino)ethyl)methylamino-m-acetotoluidide dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6’-Chloro-2-(2-(diethylamino)ethyl)methylamino-m-acetotoluidide dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific context of its use in research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other acetotoluidide derivatives with different substituents on the aromatic ring or the amino groups. Examples include:

Uniqueness

What sets 6’-Chloro-2-(2-(diethylamino)ethyl)methylamino-m-acetotoluidide dihydrochloride apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research applications, offering distinct advantages over similar compounds in terms of reactivity, selectivity, and potential biological activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[[2-(2-Chloro-5-methylanilino)-2-oxoethyl]-methylazaniumyl]ethyl-diethylazanium dichloride
Reactant of Route 2
Reactant of Route 2
2-[[2-(2-Chloro-5-methylanilino)-2-oxoethyl]-methylazaniumyl]ethyl-diethylazanium dichloride

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